molecular formula C14H15ClFNO B2936159 1-(4-Fluorophenyl)-2-phenoxyethanamine;hydrochloride CAS No. 2309466-26-8

1-(4-Fluorophenyl)-2-phenoxyethanamine;hydrochloride

Cat. No.: B2936159
CAS No.: 2309466-26-8
M. Wt: 267.73
InChI Key: YDCGCMSLVXBAGB-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-phenoxyethanamine hydrochloride is a synthetic amine derivative featuring a 4-fluorophenyl group attached to the first carbon of an ethanamine backbone and a phenoxy group on the second carbon, forming a hydrochloride salt. The phenoxy group may enhance lipophilicity, influencing bioavailability and receptor binding compared to simpler substituents.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-phenoxyethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO.ClH/c15-12-8-6-11(7-9-12)14(16)10-17-13-4-2-1-3-5-13;/h1-9,14H,10,16H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCGCMSLVXBAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(C2=CC=C(C=C2)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-2-phenoxyethanamine;hydrochloride typically involves several steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of 4-fluorobenzaldehyde with phenoxyethanamine under controlled conditions to form the desired product. The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

1-(4-Fluorophenyl)-2-phenoxyethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as hydroxide or alkoxide ions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., hydroxide ions).

Scientific Research Applications

1-(4-Fluorophenyl)-2-phenoxyethanamine;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2-phenoxyethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table compares key features of 1-(4-Fluorophenyl)-2-phenoxyethanamine hydrochloride with analogous compounds from the evidence:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Differences Potential Applications
1-(4-Fluorophenyl)-2-phenoxyethanamine hydrochloride - 4-Fluorophenyl (C1)
- Phenoxy (C2)
Not explicitly provided (Inferred: C14H15ClFNO) ~267.7 (estimated) Reference compound for comparison Hypothesized CNS modulation
2-[4-(Methylsulfanyl)phenoxy]ethanamine hydrochloride - 4-(Methylsulfanyl)phenoxy (C2) C9H14ClNOS 219.73 Methylsulfanyl vs. fluorophenyl substituent Unstudied; substituent may alter redox activity
(4-Phenoxyphenyl)methylamine hydrochloride - Phenoxy-benzyl (attached to methylamine) C13H14ClNO 235.71 Benzylamine backbone vs. ethanamine Possible antimicrobial or CNS agent
1-(4-Fluorophenyl)propan-2-amine hydrochloride - 4-Fluorophenyl (C1)
- Methyl (C2)
C9H13ClFN 189.66 Lacks phenoxy group; shorter chain Precursor for fluorinated amphetamines
1-(4-Fluorophenyl)butan-2-amine hydrochloride - 4-Fluorophenyl (C1)
- Butanamine chain
C10H15ClFN 203.69 Longer carbon chain; no phenoxy group Unclear; structural similarity to dopamine reuptake inhibitors

Pharmacological and Functional Insights

  • This contrasts with 2-[4-(methylsulfanyl)phenoxy]ethanamine, where the methylsulfanyl group may confer antioxidant properties .
  • Fluorophenyl Motif: Fluorine substitution on the phenyl ring is common in CNS drugs (e.g., haloperidol , fexofenadine ) due to its electronegativity and metabolic stability. The target compound’s fluorophenyl group may enhance sigma receptor affinity, as seen in related ligands like α-(4-fluorophenyl)-4-(5-fluoro-2-pyrimidinyl)-1-piperazine butanol .
  • Hydrochloride Salt : The hydrochloride form improves aqueous solubility, a feature shared with analogs like fluorexetamine hydrochloride (a cyclohexylamine derivative) .

Biological Activity

1-(4-Fluorophenyl)-2-phenoxyethanamine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of neurotransmitter systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a fluorophenyl group attached to a phenoxyethanamine backbone , which contributes to its unique pharmacological properties. The presence of fluorine enhances its lipophilicity and receptor binding affinity, making it an important candidate for drug development.

This compound is primarily studied for its interactions with serotonin receptors , particularly the 5-HT1A subtype. The mechanism involves:

  • Binding Affinity : The compound exhibits a high binding affinity for serotonin receptors, which is critical for modulating serotonin levels in the brain.
  • Agonistic Activity : Preliminary studies suggest that it acts as a potential agonist at serotonin receptors, influencing various physiological responses related to mood regulation and anxiety disorders.

In Vitro Studies

Research has demonstrated the compound's ability to influence cell viability and neurotransmitter release. For instance:

  • Cell Viability Assays : In vitro assays using the MTT method indicated that the compound affects cell viability in various cancer cell lines. The IC50 values were determined, providing insights into its cytotoxic potential against specific cancer types .
  • Neurotransmitter Modulation : Studies have shown that this compound can modulate serotonin levels, which is crucial for its proposed use in treating mood disorders.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Depression Models : In animal models of depression, the compound displayed antidepressant-like effects, suggesting its role in enhancing serotonergic signaling pathways. These findings were corroborated by behavioral tests such as the forced swimming test .
  • Anxiety Disorders : Additional studies indicated that the compound may reduce anxiety-related behaviors, further supporting its potential application in treating anxiety disorders .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to related compounds:

Compound NameStructural FeaturesBiological Activity
1-(4-Fluorophenyl)-2-phenoxyethanamine; hydrochlorideFluorophenyl groupPotential agonist at serotonin receptors
1-(3-Chloro-4-fluorophenyl)-2-phenoxyethanamine; hydrochlorideChlorine and fluorine substitutionsAntidepressant-like effects
1-(4-Chlorophenyl)-2-phenoxyethanamine; hydrochlorideChlorine substitution on para positionAntimicrobial properties

This table illustrates how variations in chemical structure can significantly influence biological activity and therapeutic potential.

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